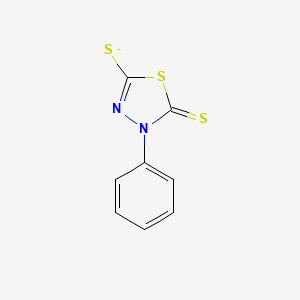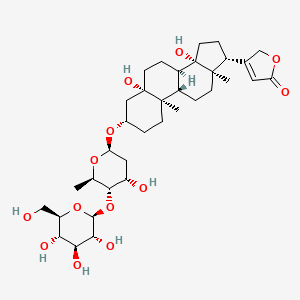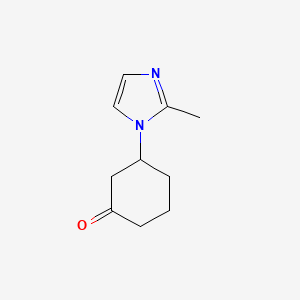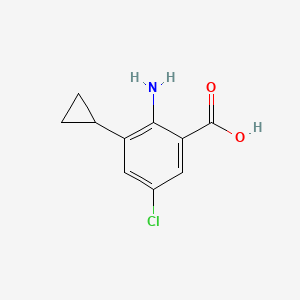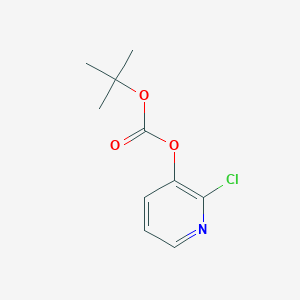
tert-Butyl (2-chloropyridin-3-yl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-chloropyridin-3-yl) carbonate is a chemical compound with the molecular formula C10H13ClN2O2. It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl group, a chloropyridine ring, and a carbonate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-chloropyridin-3-yl) carbonate can be synthesized through the reaction of 2-chloropyridine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes steps such as solvent extraction, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-chloropyridin-3-yl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Hydrolysis: The major products are tert-butyl alcohol and 2-chloropyridine-3-ol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-chloropyridin-3-yl) carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloropyridin-3-yl) carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl) carbonate
- tert-Butyl (2-chloropyridin-5-yl) carbonate
- tert-Butyl (2-chloropyridin-6-yl) carbonate
Uniqueness
tert-Butyl (2-chloropyridin-3-yl) carbonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl (2-chloropyridin-3-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(13)14-7-5-4-6-12-8(7)11/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCIUXZZXNYSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
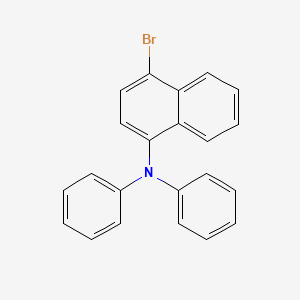
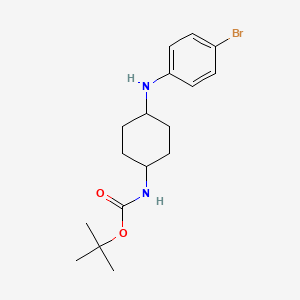
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
